Benzene, [(2-bromoethyl)sulfonyl]-
Overview
Description
“Benzene, [(2-bromoethyl)sulfonyl]-” suggests a benzene ring with a (2-bromoethyl)sulfonyl group attached to it. This group consists of a two-carbon chain (ethyl) with a bromine atom attached to the second carbon and a sulfonyl group attached to the first carbon .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The (2-bromoethyl)sulfonyl group would project from one of the carbon atoms of the benzene ring .Chemical Reactions Analysis
The bromine atom in the (2-bromoethyl)sulfonyl group could potentially be a site for nucleophilic substitution reactions. The sulfonyl group could also undergo certain reactions, such as reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the functional groups. The benzene ring is typically associated with aromaticity, stability, and π-π interactions. The bromine atom might make the compound denser and higher boiling compared to hydrocarbons of similar size .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-bromoethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCUMOWGVFRXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501105 | |
Record name | (2-Bromoethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38798-68-4 | |
Record name | (2-Bromoethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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